2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a complex organic compound that features a benzimidazole moiety, a furan ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the oxadiazole ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Coupling reactions: The benzimidazole and oxadiazole intermediates are then coupled with a furan-containing compound through various coupling reactions such as amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves its interaction with various molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to DNA and proteins, inhibiting their function. The furan and oxadiazole rings can interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-1-yl)benzoic acid
- 3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one
- 2,2’-(pyridine-2,6-diyl)bis(1H-benzo[d]imidazol-3-yl)
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is unique due to its combination of benzimidazole, furan, and oxadiazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3/c28-20(13-27-14-23-17-8-3-4-9-18(17)27)24-16-7-2-1-6-15(16)12-21-25-22(26-30-21)19-10-5-11-29-19/h1-11,14H,12-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWLRWZKCOZRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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